molecular formula C11H12O3 B3077391 3-(cyclopropylmethoxy)benzoic Acid CAS No. 1047680-61-4

3-(cyclopropylmethoxy)benzoic Acid

Número de catálogo B3077391
Número CAS: 1047680-61-4
Peso molecular: 192.21 g/mol
Clave InChI: WKMIJKYUMSWZGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(cyclopropylmethoxy)benzoic Acid is an organic compound with the CAS Number: 1047680-61-4 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 3-(cyclopropylmethoxy)benzoic acid .


Molecular Structure Analysis

The molecular structure of 3-(cyclopropylmethoxy)benzoic Acid consists of a benzene ring attached to a carboxyl group and a cyclopropylmethoxy group . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) .


Physical And Chemical Properties Analysis

3-(cyclopropylmethoxy)benzoic Acid is a solid under normal conditions . It has a molecular weight of 192.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Aplicaciones Científicas De Investigación

Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation (EMT)

One of the significant applications of 3-(cyclopropylmethoxy)benzoic Acid is its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT). EMT plays a key role in the pathogenesis of pulmonary fibrosis . The compound, referred to as DGM in the study, was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment .

Therapeutic Effects on Pulmonary Fibrosis

DGM has been evaluated for its effects on pulmonary fibrosis. The study aimed to determine whether EMT can be used as a therapeutic target for DGM therapy to reduce Idiopathic Pulmonary Fibrosis (IPF) . The results showed that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Reduction of Lung Inflammation

In addition to its effects on pulmonary fibrosis, DGM also showed potential in reducing lung inflammation. In the study, models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .

Improvement of Lung Function

DGM has been found to improve lung function in the context of pulmonary fibrosis. This was demonstrated in the same study where DGM was used to treat rats with tracheal instillation of bleomycin .

Reduction of Collagen Deposition

Another significant effect of DGM is the reduction of collagen deposition, which is a key factor in the development of fibrosis .

Increased Expression of E-cadherin

DGM treatment has been found to increase the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of the tissue .

Mecanismo De Acción

Target of Action

The primary target of 3-(cyclopropylmethoxy)benzoic Acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

3-(cyclopropylmethoxy)benzoic Acid interacts with TGF-β1, inhibiting its function . Specifically, it reduces the phosphorylation levels of Smad2/3 proteins, which are key components in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby disrupting the downstream signaling of TGF-β1 .

Biochemical Pathways

The TGF-β1/Smad pathway is the primary biochemical pathway affected by 3-(cyclopropylmethoxy)benzoic Acid . Normally, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus and regulates the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . By inhibiting this process, 3-(cyclopropylmethoxy)benzoic Acid prevents the excessive deposition of extracellular matrix components, a key factor in fibrosis .

Result of Action

The inhibition of TGF-β1 by 3-(cyclopropylmethoxy)benzoic Acid results in several molecular and cellular effects. It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . These changes lead to the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Propiedades

IUPAC Name

3-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMIJKYUMSWZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopropylmethoxy)benzoic Acid

CAS RN

1047680-61-4
Record name 3-(cyclopropylmethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-hydroxybenzoate (15.0 g) in DMF (150 mL) were added potassium carbonate (25.0 g) and (bromomethyl)cyclopropane (13.1 mL), and the mixture was stirred with heating at 70° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate, and washed with saturated brine. The obtained organic layer was subjected to silica gel column chromatography (NH, ethyl acetate), and the solvent was evaporated. To a solution of the obtained residue in a mixed solvent of THF (100 mL) and methanol (50 mL) was added 2 M aqueous sodium hydroxide solution (47 mL), and the mixture was stirred with heating at 60° C. for 40 min. The reaction mixture was allowed to cool to room temperature, and neutralized with 6 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained solid was washed with diethyl ether/hexane to give the title compound (13.4 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 3
Reactant of Route 3
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 6
Reactant of Route 6
3-(cyclopropylmethoxy)benzoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.